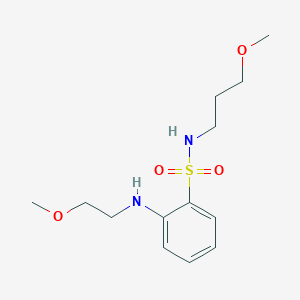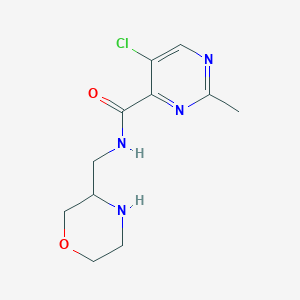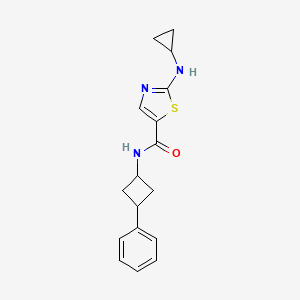![molecular formula C15H16BrNO3 B7437076 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid, also known as BMFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMFPA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid is not fully understood. However, it is believed that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has also been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response and pain perception. Additionally, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been shown to have antioxidant properties, which may be beneficial in various diseases such as cancer.
Advantages and Limitations for Lab Experiments
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields. 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid is also soluble in various solvents, which makes it easy to work with in the lab. However, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Another potential direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and analgesic effects. Additionally, future studies could focus on optimizing the synthesis method of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid to improve its purity and yield.
Synthesis Methods
The synthesis of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid involves the reaction of 3-bromo-3-phenylpropanoic acid with 2-methylfuran-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation reaction to form the desired product. The purity of the synthesized product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Studies have shown that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are known to cause pain and inflammation.
properties
IUPAC Name |
3-(3-bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-12(5-6-20-10)9-17-14(8-15(18)19)11-3-2-4-13(16)7-11/h2-7,14,17H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJVTMEZOWXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CNC(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)

![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)




![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)